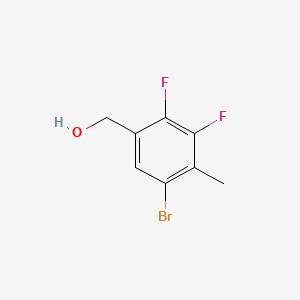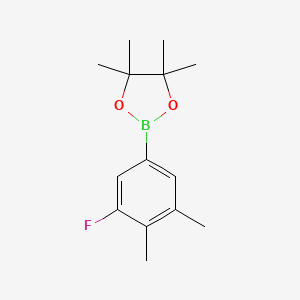
3,4-Difluoro-2-methoxy-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde typically involves the fluorination of a suitable precursor, followed by the introduction of the methoxy and methyl groups. One common method includes the following steps:
Fluorination: A precursor such as 3,4-difluoroanisole is subjected to electrophilic fluorination using reagents like Selectfluor.
Formylation: The fluorinated intermediate is then formylated using reagents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
化学反应分析
Types of Reactions
3,4-Difluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed
Oxidation: 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.
Reduction: 3,4-Difluoro-2-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Difluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3,4-Difluoroanisole: Similar structure but lacks the aldehyde group.
2,4-Difluoro-3-methoxybenzaldehyde: Similar but with different substitution pattern.
3,4-Difluoro-5-methylbenzaldehyde: Lacks the methoxy group.
Uniqueness
3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3,4-difluoro-2-methoxy-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(4-12)9(13-2)8(11)7(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSWUFMCGWIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














